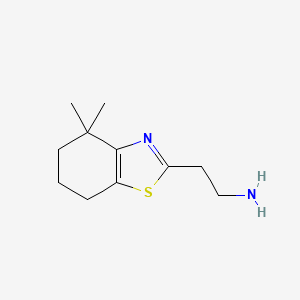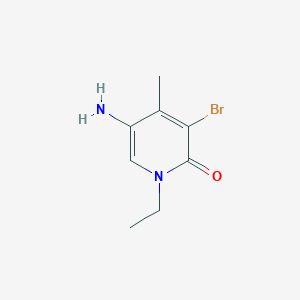![molecular formula C13H15NO4 B13180091 (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is an organic compound that features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an l-alanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)acryloyl)-l-alanine typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with thionyl chloride to form 4-methoxycinnamoyl chloride, which is subsequently coupled with l-alanine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (3-(4-Methoxyphenyl)acryloyl)-l-alanine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Methoxyphenyl)acryloyl)-l-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl moiety can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacryloyl-l-alanine.
Reduction: Formation of 3-(4-methoxyphenyl)propionyl-l-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of (3-(4-Methoxyphenyl)acryloyl)-l-alanine involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit the estrogen receptor alpha (ERα) through binding interactions that disrupt the receptor’s function . This inhibition can lead to the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar acryloyl moiety.
Uniqueness
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anticancer agent through ERα inhibition sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+/t9-/m0/s1 |
Clé InChI |
WUVZUPQRHXCIKE-QRJSTWQJSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




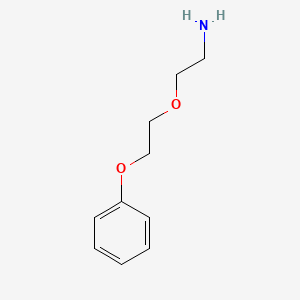
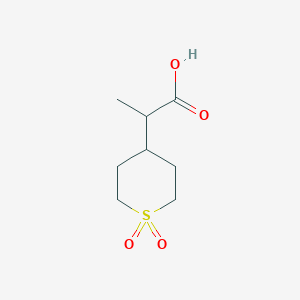
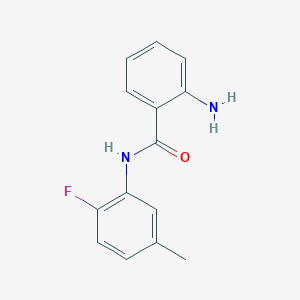

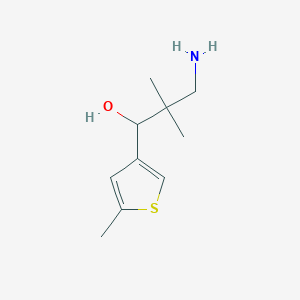

![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
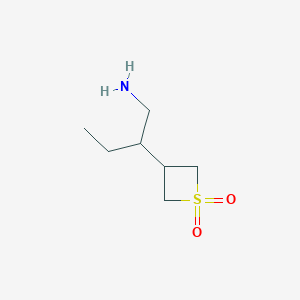
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
